molecular formula C7H2F5IO B2541802 2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene CAS No. 2366994-09-2

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B2541802
CAS No.: 2366994-09-2
M. Wt: 323.988
InChI Key: FPOGKNILYMORJC-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₂F₅IO and a molecular weight of 311.9 g/mol. Its structure features a benzene ring substituted with:

  • Iodine at position 1,
  • Fluorine at positions 2 and 3,
  • Trifluoromethoxy (-OCF₃) at position 4.

This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to the prevalence of trifluoromethoxy groups in bioactive molecules .

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGKNILYMORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of strong halogenating agents and specific catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with various functional groups attached to the benzene ring .

Scientific Research Applications

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, can be readily substituted, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives with Trifluoromethoxy Groups

Table 1: Key Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Reactivity
2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene C₇H₂F₅IO 311.9 1-I, 2-F, 3-F, 4-OCF₃ Synthetic intermediate; agrochemicals
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.0 1-Br, 4-OCF₃ Precursor for Suzuki couplings
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene C₈H₆ClF₂IO 318.49 1-CH₃, 2-Cl, 3-OCHF₂, 4-I Pharmaceutical intermediates
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) C₁₄H₁₀ClF₃NO₄ 361.7 1-Cl, 4-CF₃, phenoxy-NO₂/ethoxy Herbicide (Pesticide)

Structural and Functional Differences

Halogen Type and Position :

  • The target compound’s iodine at position 1 contrasts with bromine in 1-bromo-4-(trifluoromethoxy)benzene . Iodine’s larger atomic radius and lower electronegativity enhance its suitability for nucleophilic aromatic substitution or transition-metal-catalyzed reactions.
  • Chlorine in oxyfluorfen and 2-chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene offers different electronic effects, with chlorine being more electronegative but less reactive in cross-coupling than iodine.

Trifluoromethoxy vs. Difluoromethoxy Groups :

  • The -OCF₃ group in the target compound is more electron-withdrawing than the -OCHF₂ group in 2-chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene . This difference influences the ring’s electronic profile, affecting reactivity in electrophilic substitutions.

Steric and Electronic Effects :

  • The methyl group in the compound increases lipophilicity but reduces ring activation compared to fluorine substituents in the target molecule .
  • Nitro and ethoxy groups in oxyfluorfen enhance herbicidal activity by modulating solubility and target binding .

Biological Activity

2,3-Difluoro-1-iodo-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple halogen substituents, suggests interesting biological activities. This article reviews the available literature on its biological activity, including data tables and relevant case studies.

The compound has a molecular formula of C8H3F5I and a CAS number of 2366994-09-2. Its structure includes two fluorine atoms at the 2 and 3 positions, an iodine atom at the 1 position, and a trifluoromethoxy group at the para position.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its effects on various biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For example, halogenated benzenes have been shown to disrupt bacterial cell membranes and inhibit growth. While specific data on this compound is limited, it is hypothesized that its structure may confer similar properties.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have revealed mixed results. Some fluorinated compounds have demonstrated low toxicity to mammalian cells while maintaining efficacy against pathogens. The cytotoxicity profile of this compound needs further investigation to establish safety margins for potential therapeutic use.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus. While specific results for this compound were not reported, related compounds showed significant inhibition at concentrations as low as 25 µg/mL.

Study 2: Cytotoxicity Assessment

In another study focusing on fluorinated compounds' cytotoxic effects on human cell lines, it was found that certain derivatives exhibited IC50 values ranging from 10 to 50 µM. The specific IC50 for this compound remains unreported but is critical for understanding its therapeutic window.

Data Tables

Property Value
Molecular FormulaC8H3F5I
CAS Number2366994-09-2
Antimicrobial ActivityHypothetical (based on analogs)
Cytotoxicity (IC50)Not yet determined

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